molecular formula C19H18F3N3O3 B5162112 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine

Cat. No.: B5162112
M. Wt: 393.4 g/mol
InChI Key: BVFYJOKKDMNXLL-UHFFFAOYSA-N
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Description

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves a multi-step process:

    Formation of the Benzoyl Intermediate: The starting material, 4,5-difluoro-2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the benzoyl-piperazine intermediate.

    Nitration and Fluorination: The intermediate is further nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group. Subsequent fluorination is achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation to form the corresponding amine.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: SnCl₂ in hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorobenzoyl)-4-(2-fluoro-5-methylphenyl)piperazine
  • 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
  • 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Uniqueness

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific arrangement of fluorine atoms and the presence of both nitro and methyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-11-7-14(20)15(21)9-13(11)19(26)24-5-3-23(4-6-24)18-8-12(2)17(25(27)28)10-16(18)22/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFYJOKKDMNXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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